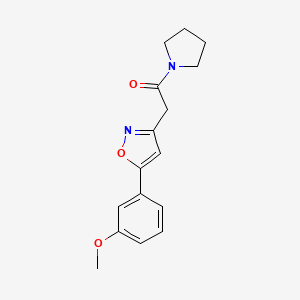

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-14-6-4-5-12(9-14)15-10-13(17-21-15)11-16(19)18-7-2-3-8-18/h4-6,9-10H,2-3,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONUMBZUMVKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.

-

Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated isoxazole intermediate in the presence of a palladium catalyst.

-

Formation of the Pyrrolidinyl Ethanone Moiety: : The final step involves the reaction of the isoxazole intermediate with a pyrrolidine derivative under basic conditions to form the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

Oxidation: 2-(5-(3-Hydroxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Reduction: 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanol

Substitution: 2-(5-(3-Methoxyphenyl)-4-chloroisoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of this compound is its potential as a selective cyclooxygenase-1 (COX-1) inhibitor. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation. Inhibition of COX-1 can lead to reduced inflammation and pain relief, making this compound a candidate for developing anti-inflammatory drugs.

Cancer Therapeutics

The unique structure of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone allows for derivatization into fluorescent probes, which can be utilized in cancer imaging. The ability to visualize tumors in vivo enhances diagnostic capabilities and aids in the development of targeted therapies.

Neuropharmacological Studies

Given the structural similarities with other neuroactive compounds, there is potential for this compound to be explored for neuropharmacological applications. Studies on related isoxazole compounds have shown promise as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can enhance lipophilicity and membrane permeability. The pyrrolidinyl ethanone moiety may interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on structural analysis.

Key Observations:

Substituent Effects: The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with the 3-chlorophenyl group (electron-withdrawing) in ’s analog, which may alter electrophilic reactivity and metabolic pathways . JWH-302 () shares the 3-methoxyphenyl group but incorporates a pentylindole moiety, enhancing lipophilicity and cannabinoid receptor affinity compared to the target’s pyrrolidine .

Heterocyclic Core Variations: Iloperidone () replaces isoxazole with a benzoisoxazole fused ring, increasing molecular weight and rigidity. Its piperidine group (six-membered ring) may improve CNS penetration compared to the target’s pyrrolidine .

Physicochemical and Pharmacological Considerations

Table 2: Property Comparison

| Property | Target Compound | JWH-302 | Iloperidone | 1-[5-(3-Cl-Ph)isoxazol]ethanone |

|---|---|---|---|---|

| Calculated LogP* | ~2.1 | ~4.5 | ~3.8 | ~2.8 |

| Aqueous Solubility | Moderate | Low | Low | Moderate |

| Pharmacological Target | Undefined | CB1/CB2 | 5-HT₂A/D₂ | Undefined |

*Estimated using fragment-based methods.

Key Findings:

- Lipophilicity : JWH-302’s indole and pentyl chain contribute to higher LogP, suggesting greater membrane permeability but lower solubility . The target compound’s pyrrolidine may balance solubility and permeability.

- Bioactivity : Iloperidone’s benzisoxazole and fluorine atoms are critical for antipsychotic activity via dual 5-HT₂A/D₂ receptor antagonism, a feature absent in the target compound .

Biological Activity

The compound 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features an isoxazole core, which is known for diverse biological activities, including anti-inflammatory and analgesic properties. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.32 g/mol

The structure of this compound includes a 3-methoxyphenyl group and a pyrrolidine moiety, which contribute to its pharmacological properties. The isoxazole ring is particularly significant as it is associated with various biological activities.

The primary mechanism of action for 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. Notably, this compound has been studied for its selective inhibition of cyclooxygenase-1 (COX-1) , an enzyme crucial in the inflammatory response. By inhibiting COX-1, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby modulating inflammatory processes.

Anti-inflammatory Activity

Research indicates that compounds with similar structures to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone exhibit significant anti-inflammatory effects. For instance, derivatives of isoxazole have been shown to selectively inhibit COX enzymes, leading to reduced inflammation and pain .

Case Studies

Several studies have highlighted the potential applications of isoxazole derivatives in various therapeutic contexts:

- Cyclooxygenase Inhibition : A study demonstrated that isoxazole derivatives effectively inhibited COX enzymes, leading to decreased inflammatory markers in vitro.

- Anticancer Activity : Research on similar compounds has shown promising results in cancer treatment by disrupting microtubule dynamics and inducing apoptosis in cancer cells via pathways involving JNK activation .

Summary of Research Findings

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves refluxing precursors (e.g., hydrazine hydrate) in ethanol or glacial acetic acid under controlled conditions. Monitoring reaction progress via TLC ensures timely termination. Purification by recrystallization from ethanol or DMF/EtOH mixtures enhances purity. For example, hydrazine hydrate in ethanol with KOH under reflux for 5 hours achieved high yields in analogous pyrazole derivatives . Adjusting stoichiometry and catalyst selection (e.g., piperidine for condensation reactions) may further optimize outcomes .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer: Use a combination of -NMR, -NMR, IR, and mass spectrometry for preliminary structural validation. For definitive confirmation, X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen bonding patterns. For example, SHELX successfully determined crystal structures of related methoxyphenyl-pyrazole hybrids, identifying key torsion angles and intermolecular interactions .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer: Prioritize assays aligned with hypothesized activity. For anticonvulsant potential, use the maximal electroshock (MES) test in rodent models. Neurotoxicity can be assessed via the rotorod test. Cell-based assays (e.g., sodium channel blockade) may elucidate mechanistic pathways. Reference studies on similar compounds achieved ED values of 6.20 mg/kg in MES tests, with protective indices >48 .

Q. How does solvent choice impact the synthesis of isoxazole-pyrrolidinone derivatives?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol or acetic acid facilitates cyclization. For example, refluxing in ethanol promoted pyrazole ring closure in 4,5-dihydropyrazoles . Solvent polarity also influences reaction kinetics and byproduct formation; TLC-guided optimization is advised .

Q. What techniques ensure reaction completion and product stability?

Methodological Answer: Monitor reactions using TLC (e.g., silica gel plates with UV visualization). Post-reaction, acidify mixtures with HCl to precipitate products, followed by filtration and recrystallization. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) assess degradation profiles. Ethanol-water mixtures are effective for stabilizing crystalline forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer: Systematically modify substituents on the 3-methoxyphenyl or pyrrolidine moieties. For example, fluorination at the benzoisoxazole ring (as in 6-fluorobenzo[d]isoxazol-3-yl derivatives) increased anticonvulsant potency by 3-fold . Computational docking (e.g., AutoDock Vina) predicts binding affinity to sodium channels, guiding rational design .

Q. How to resolve contradictions between in vitro efficacy and in vivo toxicity data?

Methodological Answer: Conduct pharmacokinetic studies to evaluate metabolic stability and bioavailability. For neurotoxic compounds, assess blood-brain barrier permeability via LC-MS/MS quantification in brain tissue. Parallel in vitro cytotoxicity assays (e.g., HEK293 cells) identify off-target effects. Adjust dosing regimens or introduce hydrophilic groups to reduce CNS exposure .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer: Twinning or disorder in crystals complicates refinement. Use SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disordered regions. High-resolution data (≤1.0 Å) improves model accuracy. For example, SHELX resolved disorder in a related 4-methoxyphenyl-pyrazoline by assigning partial occupancies to overlapping atoms .

Q. How does the compound interact with voltage-gated sodium channels, and what experimental methods validate this?

Methodological Answer: Patch-clamp electrophysiology on transfected HEK cells quantifies sodium current inhibition. Fluorescence-based assays (e.g., FLIPR) using veratridine-induced depolarization confirm channel blockade. Reference studies showed 5c (a derivative) reduced sodium influx by 70% at 10 μM, correlating with anticonvulsant activity .

Q. What strategies mitigate neurotoxicity while retaining therapeutic efficacy?

Methodological Answer: Optimize the protective index (PI = ED/TD) by modifying lipophilicity. Introduce polar groups (e.g., hydroxyls) to reduce CNS penetration. In vivo rotorod tests quantify motor impairment, while hippocampal slice assays assess neuronal excitability. Derivatives with PI >48 achieved minimal neurotoxicity despite potent anticonvulsant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.